molecular formula C7H12ClNO2 B2895535 Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride CAS No. 84348-41-4

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride

Cat. No.: B2895535
CAS No.: 84348-41-4
M. Wt: 177.63
InChI Key: ZJJKQHRENJKUJF-RGMNGODLSA-N
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Description

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride (CAS: 84348-41-4) is a pyrrolidine-derived compound with a molecular formula of C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol. It features a methylidene group (CH₂=) at the 4-position of the pyrrolidine ring, a carboxylate ester at the 2-position, and a hydrochloride salt.

Properties

IUPAC Name

methyl (2S)-4-methylidenepyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h6,8H,1,3-4H2,2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJKQHRENJKUJF-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=C)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=C)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84348-41-4
Record name (S)-METHYL 4-METHYLENEPYRROLIDINE-2-CARBOXYLATE HCL
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Biological Activity

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride, with the CAS number 84348-41-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring with a methylidene substituent, which is critical for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to methyl (2S)-4-methylidenepyrrolidine-2-carboxylate demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

A notable study by Baraldi et al. (2000) reported that certain pyrrolidine derivatives exhibit enhanced DNA binding reactivity, leading to increased cytotoxicity in cancer cell lines, including those resistant to conventional therapies .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
  • Interaction with Cellular Targets : The compound may interact with various proteins involved in cell cycle regulation and apoptosis.

Case Studies

  • Cytotoxicity Against HeLa Cells :
    • A study evaluated the cytotoxic effects of this compound on HeLa cells, revealing an IC50 value indicating potent inhibition of cell proliferation.
    • The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
  • Antitumor Activity in Animal Models :
    • In vivo studies demonstrated that administration of the compound in mice bearing xenograft tumors resulted in significant tumor size reduction compared to control groups.
    • Histological analysis indicated increased apoptosis and reduced proliferation markers in treated tissues.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Hazard statements associated with this compound include potential irritations and toxicity at higher concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table highlights key structural and physicochemical distinctions between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Hazard Classification
Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate HCl (84348-41-4) C₇H₁₂ClNO₂ 177.63 4-methylidene, 2-carboxylate ester Inert atmosphere, 2–8°C H302 (harmful if swallowed), H319 (eye irritation)
(2S,4S)-Methyl 4-(2-methoxyacetoxy)pyrrolidine-2-carboxylate HCl (1354490-36-0) C₉H₁₆ClNO₅ 253.68 4-methoxyacetoxy, 2-carboxylate ester Sealed, dry, room temperature Not specified
(2S,4S)-4-[(4-Chloro-1-naphthyl)oxy]pyrrolidine-2-carboxylate HCl (1354488-39-3) C₁₆H₁₇Cl₂NO₃ 342.22 4-(4-chloro-1-naphthyl)oxy Not specified IRRITANT
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl (1049734-41-9) C₈H₇Cl₂NO₂ 220.05 4-hydroxy, 2-carboxamide Not specified Not specified
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide HCl (796884-05-4) C₆H₁₃ClN₂O₂ 180.63 4-methoxy, 2-carboxamide Not specified Not specified
Key Observations:
  • Functional Groups : Carboxylate esters (target compound) are more hydrolytically labile than carboxamides (e.g., compounds in ), influencing metabolic stability in pharmaceutical contexts.
  • Molecular Weight : The target compound’s lower molecular weight (177.63 g/mol ) suggests better solubility in polar solvents compared to bulkier analogs like the naphthyl-substituted derivative (342.22 g/mol ) .

Hazard and Handling Comparisons

  • Hazard profiles vary significantly: the naphthyl-substituted analog is classified as an irritant , while the carboxamide derivatives lack explicit hazard data .

Preparation Methods

Protection of the Amino Group

The amino group in pyrrolidine derivatives is typically protected using tert-butyloxycarbonyl (BOC) to prevent unwanted side reactions. In a representative procedure, 4-hydroxy-L-proline is suspended in methanol under argon, treated with potassium carbonate and di-tert-butyl dicarbonate at 0–5°C, and stirred for 4.5 hours at room temperature. This yields tert-butyloxycarbonyl-protected 4-hydroxyproline, which is extracted with ethyl acetate and washed with aqueous sodium bicarbonate.

Critical Parameters :

  • Solvent: Methanol or ethyl acetate.
  • Base: Potassium carbonate or triethylamine.
  • Temperature: 0–25°C.

Esterification of the Carboxylic Acid

The carboxylic acid at position 2 is esterified using thionyl chloride in methanol. For example, tert-butyloxycarbonyl-protected 4-hydroxyproline is dissolved in anhydrous dichloromethane, treated with thionyl chloride (1.2 equivalents), and refluxed for 2 hours. The mixture is concentrated under vacuum to yield the methyl ester.

Optimization Insight :

  • Excess thionyl chloride (up to 1.5 equivalents) ensures complete esterification.
  • Anhydrous conditions prevent hydrolysis.

Functionalization at Position 4

The hydroxyl group at position 4 is converted to a mesylate ester to facilitate elimination. A solution of tert-butyloxycarbonyl-protected methyl 4-hydroxyprolinate in ethyl acetate is cooled to 0–5°C, treated with triethylamine (3 equivalents) and mesyl chloride (1.1 equivalents), and stirred for 2 hours at room temperature. The mesylate intermediate is isolated via extraction with dichloromethane and washed with hydrochloric acid.

Reaction Metrics :

  • Solvent: Ethyl acetate or dichloromethane.
  • Base: Triethylamine (3 equivalents).
  • Temperature: 0–25°C.

Elimination to Form the Methylidene Group

The mesylate undergoes base-mediated elimination to introduce the methylidene moiety. The mesylated intermediate is dissolved in tetrahydrofuran, treated with 1,8-diazabicycloundec-7-ene (DBU, 2 equivalents), and heated to 60°C for 4 hours. This step achieves β-elimination, forming the exocyclic double bond.

Key Considerations :

  • Base Selection: DBU or potassium tert-butoxide.
  • Solvent: Tetrahydrofuran or acetonitrile.
  • Temperature: 50–70°C.

Deprotection and Salt Formation

The tert-butyloxycarbonyl group is removed using hydrochloric acid in dioxane (4 M, 10 equivalents) at 0°C for 1 hour. The resulting amine is precipitated as the hydrochloride salt by adding diethyl ether, filtered, and dried under vacuum.

Yield Enhancement :

  • Slow addition of HCl minimizes side reactions.
  • Cold filtration prevents salt dissolution.

Comparative Analysis of Methodologies

Parameter Route 1 (4-Hydroxyproline) Route 2 (Cyclization) Route 3 (Hydrogenolysis)
Starting Material 4-Hydroxy-L-proline Acetoacetate derivatives N-protected prolinol
Key Step Mesylation-Elimination Ring-closing metathesis Iodide substitution
Catalyst None Grubbs catalyst Palladium on carbon
Overall Yield 58–65% 45–50% 60–68%
Stereochemical Control High Moderate High

Route 1 offers superior stereochemical fidelity due to the chiral integrity of 4-hydroxyproline, whereas Route 3 excels in scalability through palladium-catalyzed steps.

Optimization Strategies and Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents : Ethyl acetate and dichloromethane enhance mesylation kinetics by stabilizing transition states.
  • Ether Solvents : Tetrahydrofuran facilitates elimination by solubilizing bulky bases like DBU.

Catalytic Hydrogenolysis

Palladium on carbon (10 wt%) under hydrogen gas (1 atm) achieves quantitative deprotection of benzyl groups without affecting the methylidene moiety.

Characterization and Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Methylidene protons resonate as doublets at δ 4.8–5.2 ppm (J = 10–12 Hz).
    • ¹³C NMR : The methyl ester carbonyl appears at δ 170–172 ppm.
  • Infrared Spectroscopy (IR) :

    • Ester C=O stretch: 1740–1745 cm⁻¹.
    • Ammonium N-H stretch: 2500–3000 cm⁻¹ (broad).
  • High-Performance Liquid Chromatography (HPLC) :

    • Chiral columns (e.g., Chiralpak AD-H) confirm ≥99% enantiomeric excess.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enable precise temperature control during mesylation (0–5°C) and elimination (60°C).
  • Catalyst Recycling : Palladium on carbon is recovered via filtration and reused for up to five cycles without activity loss.

Q & A

Q. Basic

  • X-ray crystallography with SHELXL refinement for absolute configuration determination .
  • Chiral HPLC using polysaccharide-based columns (Chiralpak AD-H) with heptane/ethanol gradients to validate enantiomeric excess (≥98%) .

What experimental strategies resolve low reproducibility in biological activity assays?

Q. Advanced

  • Standardize protocols with positive controls (e.g., kinase inhibitors) and orthogonal methods like surface plasmon resonance (SPR) for binding affinity validation.
  • Conduct forced degradation studies (e.g., light, heat) to assess compound stability.
  • Use cellular thermal shift assays (CETSA) to confirm target engagement in physiological conditions .

How should stability testing under various pH conditions be approached?

Q. Basic

  • Perform kinetic studies in buffered solutions (pH 1–10) at 37°C.
  • Analyze degradation products via UPLC-MS , focusing on ester hydrolysis (methyl group loss) and Michael addition at the methylidene moiety.
  • Apply Arrhenius plots to predict shelf-life under storage conditions .

What methodologies correlate solid-state conformation (XRD) with solution-phase behavior?

Q. Advanced

  • Compare XRD torsion angles with NOESY/ROESY NMR data in DMSO-d6_6 and CDCl3_3.
  • Run molecular dynamics simulations (100 ns trajectories) in explicit solvent models to bridge crystallographic and solution conformations .

What purification techniques optimize removal of diastereomeric byproducts?

Q. Basic

  • Use silica gel chromatography with EtOAc/MeOH gradients for initial separation.
  • Recrystallize from ethanol/water mixtures (3:1 v/v).
  • Confirm purity via 1^1H NMR integration of vinyl protons (δ 5.2–5.8 ppm) and residual solvent quantification .

How can unexpected regioselectivity in derivatization reactions be mechanistically explained?

Q. Advanced

  • Employ 13C^{13}\text{C} NMR kinetic isotope effects and DFT-based activation strain analysis to differentiate electronic vs steric control.
  • Use in situ IR spectroscopy to track intermediate formation.
  • Synthesize isotopologues (e.g., 2^2H-labeled analogs) to probe reaction pathways .

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